molecular formula C11H14N2O3S B2831283 2-(3-methanesulfonylpyrrolidine-1-carbonyl)pyridine CAS No. 1788771-30-1

2-(3-methanesulfonylpyrrolidine-1-carbonyl)pyridine

Cat. No.: B2831283
CAS No.: 1788771-30-1
M. Wt: 254.3
InChI Key: XJSVDNVPOXYXGK-UHFFFAOYSA-N
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Description

2-(3-methanesulfonylpyrrolidine-1-carbonyl)pyridine is a compound that features a pyrrolidine ring and a pyridine ring connected via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methanesulfonylpyrrolidine-1-carbonyl)pyridine typically involves the reaction of pyrrolidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a methylsulfonyl chloride reagent to introduce the methylsulfonyl group onto the pyrrolidine ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone bridge, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the pyridine ring.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, it can serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3-methanesulfonylpyrrolidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-3-yl)methanone
  • (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone
  • (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)ethanone

Uniqueness: The unique combination of the pyrrolidine and pyridine rings in 2-(3-methanesulfonylpyrrolidine-1-carbonyl)pyridine, along with the specific positioning of the methylsulfonyl group, imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.

Properties

IUPAC Name

(3-methylsulfonylpyrrolidin-1-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-17(15,16)9-5-7-13(8-9)11(14)10-4-2-3-6-12-10/h2-4,6,9H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSVDNVPOXYXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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